Pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl- is a heterocyclic compound that belongs to the class of pyrimidoquinolines This compound is characterized by its unique structure, which includes a fused pyrimidine and quinoline ring system with a thione group at the 2-position, a methyl group at the 9-position, and a phenyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl- can be achieved through various synthetic routes. One common method involves a multi-component reaction using barbituric acid, aldehydes, and anilines. This one-pot reaction is efficient and allows for the facile synthesis of pyrimidoquinolines with various substituents on the benzene ring . Another approach involves the use of 6-aminouracils, aldehydes, and cyclohexanone derivatives . These methods offer significant improvements over traditional synthetic routes by providing higher yields and more straightforward procedures.
Industrial Production Methods: Industrial production of pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl- typically involves large-scale multi-component reactions. The use of commercially available starting materials, such as barbituric acid and anilines, allows for cost-effective and scalable production. Additionally, green chemistry techniques, such as mechanochemical synthesis using a ball-mill, have been employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl- include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under mild conditions .
Major Products: The major products formed from these reactions include various substituted pyrimidoquinolines with enhanced biological activities.
Scientific Research Applications
In medicinal chemistry, this compound has shown promising anticancer activity against different cancer cell lines, including MCF-7, A549, and K562 . It also exhibits activity against enzymes and receptors such as tyrosine kinases and HDM2 ubiquitin ligase, which are involved in promoting apoptosis and DNA repair .
In addition to its anticancer properties, pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl- has been investigated for its antimicrobial, antifungal, and antiviral activities . Its diverse biological activities make it a valuable compound for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, such as tyrosine kinases and HDM2 ubiquitin ligase, leading to the inhibition of their activity . This inhibition results in the induction of apoptosis, cell cycle arrest, and DNA damage repair, which are crucial for its anticancer activity .
Comparison with Similar Compounds
Pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl- can be compared with other similar compounds, such as pyrido[2,3-d]pyrimidines and quinoline derivatives. These compounds share structural similarities and exhibit comparable biological activities. pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl- stands out due to its unique thione group at the 2-position, which contributes to its distinct pharmacological properties .
List of Similar Compounds:- Pyrido[2,3-d]pyrimidines
- Quinoline derivatives
- 5-deazaflavins
- 6-aminouracil derivatives
Properties
CAS No. |
656807-62-4 |
---|---|
Molecular Formula |
C18H13N3S |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
9-methyl-1-phenylpyrimido[4,5-b]quinoline-2-thione |
InChI |
InChI=1S/C18H13N3S/c1-12-6-5-7-13-10-14-11-19-18(22)21(17(14)20-16(12)13)15-8-3-2-4-9-15/h2-11H,1H3 |
InChI Key |
UAKHJCZNYXQVTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C=NC(=S)N(C3=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.